Home > Products > Screening Compounds P119746 > N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-nitro-1H-pyrazole-3-carboxamide
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-nitro-1H-pyrazole-3-carboxamide -

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-nitro-1H-pyrazole-3-carboxamide

Catalog Number: EVT-4960082
CAS Number:
Molecular Formula: C13H8FN5O3S
Molecular Weight: 333.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide

Compound Description: This compound acts as a reactant in the synthesis of N-(4-nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide. []

Relevance: This compound features a 4,5-dihydro-1H-pyrazole core linked to a thiazole ring via a thioamide bond, similar to the target compound N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-nitro-1H-pyrazole-3-carboxamide. Both compounds share the pyrazole-thiazole structural motif.

N-(4-nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

Compound Description: This compound is synthesized by reacting 3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide with N-(4-nitrophenyl)maleimide. The cyclization reaction resulting in this compound is confirmed through FT-IR, NMR, and LCMS data. []

Relevance: This compound, similar to N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-nitro-1H-pyrazole-3-carboxamide, exhibits a 4,5-dihydro-1H-pyrazole core linked to a thiazole ring. This structural similarity places them within the same chemical category of pyrazole-thiazole derivatives.

4-{2-[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]thiazol-4-yl}benzonitrile

Compound Description: This compound comprises five distinct rings: chlorophenyl, fluorophenyl, 1H-pyrazole, thiazole, and benzonitrile. Its crystal structure is stabilized by C—H⋯N hydrogen bonds, C—H⋯F hydrogen bonds, π-π interactions, and C—H⋯π interactions. []

Relevance: This compound shares the core structural motif of a 1H-pyrazol linked to a thiazole ring with N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-nitro-1H-pyrazole-3-carboxamide. Additionally, both possess a 4-fluorophenyl substituent attached to the pyrazole ring, highlighting their close structural relation.

3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

Compound Description: CDPPB was identified as the first centrally active, positive allosteric modulator of the rat and human metabotropic glutamate receptor subtype 5 (mGluR5). It exhibits an EC50 value of 77 +/- 15 nM in potentiating mGluR5-mediated responses in cortical astrocytes and a Ki value of 3760 +/- 430 nM in displacing [3H]methoxyPEPy binding in membranes of cultured HEK-293 cells expressing rat mGluR5. []

Relevance: While not directly containing a thiazole ring like N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-nitro-1H-pyrazole-3-carboxamide, CDPPB shares the core 1,3-diphenyl-1H-pyrazole structure. This commonality makes it relevant as it highlights variations and substitutions possible on the pyrazole core for influencing biological activity.

4-nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide (VU-1545)

Compound Description: VU-1545 is a potent analog of CDPPB, displaying improved potency as an allosteric modulator of mGluR5. It possesses a Ki = 156 +/- 29 nM and EC50 = 9.6 +/- 1.9 nM in binding and functional assays, respectively. This increased potency is attributed to the electronegative nitro substituent in the para position of the benzamide and the halogen atom in the ortho position of the 1-phenyl ring. []

Relevance: Similar to N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-nitro-1H-pyrazole-3-carboxamide, VU-1545 contains a nitro group on the benzamide moiety, showcasing the potential influence of this functional group on biological activity within similar pyrazole-based compounds.

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime

Compound Description: This compound features a pyrazole ring linked to a thiazole ring through an oxime bridge. The crystal packing shows S⋯N contacts of 3.309(2) Å. []

Relevance: Despite a different linkage between the pyrazole and thiazole rings compared to N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-nitro-1H-pyrazole-3-carboxamide, this compound exemplifies the diverse ways these two ring systems can be connected, offering potential insights into structural variations within the pyrazole-thiazole chemical class.

4-nitro-N-(1,4-diphenyl-1H-pyrazol-5-yl)benzamide (VU-71)

Compound Description: VU-71, a derivative of CDPPB, functions as a positive allosteric modulator (potentiator) of metabotropic glutamate receptor subtype 1 (mGluR1). Its selectivity for mGluR1 is notable as it does not interact with the allosteric antagonist binding site on this receptor, suggesting a unique mechanism of action. []

Relevance: Though lacking the thiazole ring found in N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-nitro-1H-pyrazole-3-carboxamide, VU-71 shares the pyrazole core and a nitro-substituted benzamide moiety. This similarity underscores the versatility of the pyrazole scaffold for developing compounds with different biological activities by altering substituents.

Properties

Product Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-nitro-1H-pyrazole-3-carboxamide

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-nitro-1H-pyrazole-5-carboxamide

Molecular Formula

C13H8FN5O3S

Molecular Weight

333.30 g/mol

InChI

InChI=1S/C13H8FN5O3S/c14-8-3-1-7(2-4-8)9-6-23-13(16-9)17-12(20)11-10(19(21)22)5-15-18-11/h1-6H,(H,15,18)(H,16,17,20)

InChI Key

VRFGSTSLEZXUMR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=C(C=NN3)[N+](=O)[O-])F

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=C(C=NN3)[N+](=O)[O-])F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.